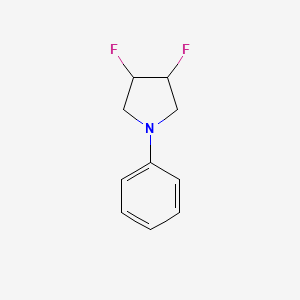
(3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-1-phenylpyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are important building blocks in biologically active natural products and drugs. The incorporation of fluorine atoms into these molecules often significantly alters their physicochemical properties, enhancing their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3,4-difluoro-1-phenylpyrrolidine involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) .
Industrial Production Methods
Industrial production methods for fluorinated pyrrolidines often involve similar catalytic processes, leveraging the unique reactivity of fluorinated styrenes and azomethine ylides. The use of copper(I) catalysts is common due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-1-phenylpyrrolidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced derivatives .
Scientific Research Applications
3,4-Difluoro-1-phenylpyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism by which 3,4-difluoro-1-phenylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity and selectivity for certain biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-phenylpyrrolidine
- 3,3,4-Trifluoro-1-phenylpyrrolidine
- 3,4-Difluoro-1-phenylpiperidine
Uniqueness
3,4-Difluoro-1-phenylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring significantly enhances its stability, reactivity, and biological activity compared to non-fluorinated or differently fluorinated analogs .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3,4-difluoro-1-phenylpyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
IUULWKLJIFKRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















